2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde
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Overview
Description
2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains bromine, thiazole, and dioxolane functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde typically involves the reaction of 2-bromo-4-(1,3-dioxolan-2-yl)thiazole with formylating agents under controlled conditions. One common method involves the use of ethylene glycol and toluene under reflux conditions . The reaction is carried out with a Dean-Stark apparatus to remove water and drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: 2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid.
Reduction: 2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde involves its interaction with various molecular targets. The bromine atom and the aldehyde group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential therapeutic effects. The thiazole ring can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(1,3-dioxolan-2-yl)pyridine: Similar structure but with a pyridine ring instead of a thiazole ring.
2-Bromo-4-(1,3-dioxolan-2-yl)phenol: Contains a phenol group instead of a thiazole ring.
Uniqueness
2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde is unique due to the presence of both a thiazole ring and an aldehyde group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3S/c8-7-9-5(4(3-10)13-7)6-11-1-2-12-6/h3,6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBFTSOQCUSOOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(SC(=N2)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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